Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 3-(2-methoxyethylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-7(8(10)12-3)6-9-4-5-11-2/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCITNZGUQHTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCOC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate typically involves the reaction of 2-methoxyethylamine with methyl 2-methyl-3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Amino Derivatives
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate (CAS 1221341-95-2) Molecular Formula: C₁₁H₂₃NO₄ Molecular Weight: 233.30 g/mol Key Features: The diethoxyethyl group increases steric bulk and hydrophobicity compared to the methoxyethyl analog. This compound is synthesized in ≥97% purity and serves as a high-value intermediate for active pharmaceutical ingredients (APIs) . Applications: Preferred in multi-step syntheses due to its stability and compatibility with Grignard or nucleophilic substitution reactions.
Its compact structure facilitates rapid kinetic reactivity in alkylation or acylation reactions .
Aromatic-Substituted Amino Derivatives
Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate (CAS 1154283-15-4) Molecular Formula: C₁₂H₁₆FNO₂ Molecular Weight: 225.26 g/mol Key Features: The 4-fluorobenzyl group introduces aromaticity and electron-withdrawing effects, enhancing binding affinity in drug-receptor interactions. This compound is synthesized in ≥97% purity for use in targeted therapies .
Methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonylamino)-2-methylpropanoate (CAS 887969-56-4) Molecular Formula: C₁₆H₂₂BrNO₄ Molecular Weight: 372.25 g/mol Key Features: The bromophenyl and tert-butoxycarbonyl (Boc) groups increase molecular complexity and stability. It exhibits a high boiling point (453.5°C) and is used in peptide coupling and protection strategies .
Amino Derivatives with Salts or Simple Substituents
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS 177269-37-3) Molecular Formula: C₆H₁₄ClNO₂ Molecular Weight: 167.63 g/mol Key Features: The hydrochloride salt improves crystallinity and shelf life. Its primary amine functionality is reactive in Schiff base or urea formations .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an ester functional group and an amino group, which are crucial for its biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 173.23 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 173.23 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or enhancing enzymatic activity.
- Receptor Binding : The compound may interact with specific receptors, influencing physiological pathways.
- Metabolite Release : Hydrolysis of the ester group can release active metabolites that exert biological effects.
Pharmacological Effects
Research indicates that this compound may possess various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses in vitro.
- Cytotoxicity : Studies have shown varying degrees of cytotoxicity in cancer cell lines, indicating potential as a chemotherapeutic agent.
Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of approximately 25 µM.
Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for anti-inflammatory activity using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. Results indicated that treatment with this compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% at a concentration of 50 µM.
Study 3: Cytotoxicity in Cancer Cells
A cytotoxicity assay conducted on several cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited dose-dependent cytotoxic effects. The LD50 was determined to be around 30 µM for HeLa cells, suggesting potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate, and what key parameters influence reaction efficiency?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methoxyethylamine with methyl 2-methylpropanoate derivatives under basic catalysis (e.g., triethylamine) in aprotic solvents like toluene or DMF at 80–100°C . Key parameters include stoichiometric ratios of reactants, temperature control to minimize side reactions, and purification via column chromatography or recrystallization .
- Critical Factors : Impurity profiles from incomplete substitution or ester hydrolysis require monitoring via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the methoxyethylamino group (δ ~3.2–3.5 ppm for methoxy protons) and ester carbonyl (δ ~170–175 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 204.1234 for C₉H₁₇NO₃) .
- HPLC : Reversed-phase C18 columns (acetonitrile/water gradient) assess purity (>95% threshold for biological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?
- Data Reconciliation Strategies :
- Dose-Response Variability : Standardize testing concentrations (e.g., 1–100 µM) across cell lines (e.g., THP-1 vs. PBMCs) to account for metabolic differences .
- Control Experiments : Include inhibitors of esterase activity (e.g., PMSF) to assess stability in biological matrices .
- Mechanistic Profiling : Use transcriptomic or proteomic analyses to identify off-target interactions that may explain divergent outcomes .
Q. What strategies optimize the regioselectivity of substitution reactions at the methoxyethylamino group in complex molecular environments?
- Regioselective Modification :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the amino group .
- Protecting Groups : Temporarily block the ester moiety with tert-butyl groups during halogenation or alkylation steps .
- Catalytic Systems : Palladium-based catalysts improve selectivity in cross-coupling reactions with aryl halides .
Q. How does the compound's stereoelectronic profile influence its interaction with cytochrome P450 enzymes, and what computational methods validate these interactions?
- Mechanistic Insights :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to CYP3A4/2D6 active sites, highlighting hydrogen bonding with methoxy groups .
- DFT Calculations : Assess electron density distribution at the amino and ester groups to predict metabolic oxidation sites .
- Experimental Validation : Compare in silico results with LC-MS/MS metabolite profiling in hepatocyte models .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
